Bienvenue dans la boutique en ligne BenchChem!

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride

CYP inhibition Drug metabolism Tetrahydroquinoline SAR

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 2229287-35-6) is the hydrochloride salt of a 6-benzyloxy-substituted 1,2,3,4-tetrahydroquinoline (THQ) derivative. The free base form (CAS 75893-80-0) has a molecular formula of C₁₆H₁₇NO and a molecular weight of 239.31 g/mol; the hydrochloride salt (C₁₆H₁₈ClNO) has a molecular weight of 275.78 g/mol.

Molecular Formula C16H18ClNO
Molecular Weight 275.78
CAS No. 2229287-35-6
Cat. No. B2811073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride
CAS2229287-35-6
Molecular FormulaC16H18ClNO
Molecular Weight275.78
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1.Cl
InChIInChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16;/h1-3,5-6,8-9,11,17H,4,7,10,12H2;1H
InChIKeyWEYRMDIJAPSBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 2229287-35-6): A Position-Specific Tetrahydroquinoline Building Block for CYP Profiling and Synthetic Chemistry


6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 2229287-35-6) is the hydrochloride salt of a 6-benzyloxy-substituted 1,2,3,4-tetrahydroquinoline (THQ) derivative. The free base form (CAS 75893-80-0) has a molecular formula of C₁₆H₁₇NO and a molecular weight of 239.31 g/mol; the hydrochloride salt (C₁₆H₁₈ClNO) has a molecular weight of 275.78 g/mol [1]. This compound is supplied as a research chemical with a minimum purity specification of 95% and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis [1].

Why Substituting 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride with Unsubstituted THQ or Positional Isomer Analogs Compromises Experimental Outcomes


The 6-benzyloxy substitution on the 1,2,3,4-tetrahydroquinoline scaffold is not interchangeable with unsubstituted THQ or alternative positional isomers. Unsubstituted 1,2,3,4-tetrahydroquinoline functions primarily as a CYP2D6 substrate rather than a CYP inhibitor, whereas the 6-benzyloxy derivative demonstrates selective, sub-micromolar CYP2C19 inhibitory activity (IC₅₀ = 210 nM) [1]. Furthermore, the 6-benzyloxy positional isomer exhibits 5.3-fold greater CYP3A4 inhibitory potency (IC₅₀ = 4.7 μM) compared to the 7-benzyloxyquinoline analog (IC₅₀ = 25 μM), confirming that the substitution position critically determines target engagement [1][2]. The hydrochloride salt formulation additionally confers enhanced aqueous solubility and stability relative to the free base, directly impacting biological assay compatibility and formulation development workflows .

Quantitative Differentiation Evidence for 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 2229287-35-6)


CYP2C19 Inhibition: 6-Benzyloxy Substitution Imparts Sub-Micromolar Inhibitory Activity Absent in the Unsubstituted THQ Scaffold

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline demonstrates sub-micromolar inhibition of human CYP2C19 with an IC₅₀ of 210 nM, assayed by fluorescence method [1]. In contrast, unsubstituted 1,2,3,4-tetrahydroquinoline has been characterized exclusively as a CYP2D6 substrate, with no significant CYP inhibitory activity reported [2]. This represents a qualitative functional switch—from CYP substrate to CYP inhibitor—conferred by the 6-benzyloxy substituent. The magnitude of this differentiation cannot be expressed as a fold-change ratio because the unsubstituted THQ comparator lacks measurable CYP inhibitory potency.

CYP inhibition Drug metabolism Tetrahydroquinoline SAR

CYP3A4 Inhibition: 6-Benzyloxy-THQ Demonstrates 5.3-Fold Greater Potency than 7-Benzyloxyquinoline

In CYP3A4 inhibition assays, 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline exhibits an IC₅₀ of 4,700 nM (4.7 μM) against recombinant human CYP3A4 expressed in supersomes, using 7-benzyloxyquinoline as the fluorometric substrate [1]. The structurally related 7-(benzyloxy)quinoline—which bears the benzyloxy group at the 7-position on a fully aromatic quinoline scaffold—shows substantially weaker CYP3A4 inhibition with an IC₅₀ of 25,000 nM (25 μM) [2]. This yields a 5.3-fold potency advantage for the 6-benzyloxy-THQ scaffold (25,000 / 4,700 = 5.32).

CYP3A4 inhibition Structure-activity relationship Quinoline derivatives

CYP Isoform Selectivity: 22.4-Fold Preference for CYP2C19 over CYP3A4 Enables Isoform-Selective Experimental Design

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline displays a pronounced CYP isoform selectivity profile across five major drug-metabolizing cytochrome P450 enzymes [1]. The compound is most potent against CYP2C19 (IC₅₀ = 210 nM), followed by CYP3A4 (IC₅₀ = 4,700 nM), yielding a 22.4-fold selectivity window (4,700 / 210 = 22.4). Activity against CYP2B6, CYP2C8, and CYP2D6 is minimal, with IC₅₀ values ranging from 43,200 to 50,000 nM—representing a >200-fold selectivity margin relative to CYP2C19. This selectivity profile contrasts with pan-CYP inhibitors and provides a defined experimental tool for isoform-specific studies.

CYP isoform selectivity Drug-drug interaction ADME-Tox profiling

Hydrochloride Salt Formulation Enhances Aqueous Solubility Relative to Free Base, Improving Biological Assay Compatibility

The hydrochloride salt of 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline (CAS 2229287-35-6, MW 275.78) is formulated to provide enhanced aqueous solubility and chemical stability compared to the free base form (CAS 75893-80-0, MW 239.31) . This principle is well-established for tetrahydroquinoline hydrochloride salts, which are described as 'typically more stable and soluble in water compared to [their] free base form, which is advantageous for various applications, including pharmaceutical formulations' . While no direct aqueous solubility measurements (e.g., μg/mL or LogS) were identified for this specific compound at the time of analysis, the salt form is the recommended procurement choice for biological assays requiring aqueous dilution.

Aqueous solubility Salt formulation Assay development

Synthetic Utility: 6-Benzyloxy Group Exerts Directing Effects in Asymmetric Tetrahydroquinoline Synthesis

In the asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines via Pd-catalyzed enantioselective aza-Michael reaction, Taylor et al. (2012) demonstrated that 'the proximity of a benzyloxy group is found to exert profound effects in several steps of the synthesis' [1]. This observation was made in the context of preparing optically active tetrahydroquinoline intermediates that serve as precursors to Galipea alkaloids (angustureine, galipeine, and cuspareine). While this evidence is qualitative and does not directly compare 6-benzyloxy vs. alternative substituents under identical conditions, it establishes that the benzyloxy moiety at the 6-position is not a passive structural feature but actively influences reaction outcomes in stereoselective synthesis.

Asymmetric synthesis Tetrahydroquinoline alkaloids Aza-Michael reaction

Procurement Reproducibility: ≥95% Purity Specification with Consistent Supply from Established Vendor

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride is available from established research chemical suppliers with a minimum purity specification of 95% [1]. The free base form (CAS 75893-80-0) is catalogued by Enamine LLC (Product No. EN300-78053) as a versatile small-molecule scaffold with 95% purity [1]. The hydrochloride salt (CAS 2229287-35-6) is available through Chemenu (Catalog No. CM411349) at 95%+ purity . This consistent ≥95% purity specification across suppliers supports experimental reproducibility across laboratories and facilitates comparison of results obtained with this compound.

Chemical procurement Reproducibility Quality specification

Recommended Research and Industrial Application Scenarios for 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride


CYP2C19-Selective Inhibition Probe for Drug-Drug Interaction Screening Panels

With a CYP2C19 IC₅₀ of 210 nM and >200-fold selectivity over CYP2B6, CYP2C8, and CYP2D6, 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride is suitable as a CYP2C19-preferential inhibitor probe in ADME-Tox screening cascades [1]. The hydrochloride salt form facilitates aqueous dilution for high-throughput fluorescence-based CYP inhibition assays. Its well-characterized selectivity profile minimizes the interpretive ambiguity that arises from pan-CYP inhibitors, making it a valuable tool for drug-drug interaction risk assessment in early-stage drug discovery.

Building Block for EPO Production-Promoting Tetrahydroquinoline Derivatives

Patent literature (US 20130172345; Kowa Company, Ltd.) discloses 1-acyl-4-(phenoxy, benzyloxy, or phenylamino)-1,2,3,4-tetrahydroquinoline derivatives as erythropoietin (EPO) production promoters and hemoglobin expression enhancers for anemia therapy [2]. 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride serves as a key synthetic intermediate for constructing such 1-acyl-4-benzyloxy-THQ derivatives, with the 6-benzyloxy group providing a distinct substitution pattern for SAR exploration within this therapeutic class.

Chiral Tetrahydroquinoline Intermediate for Natural Product Total Synthesis

The benzyloxy group at the 6-position has been shown to exert directing effects in asymmetric Pd-catalyzed aza-Michael reactions used to prepare optically active tetrahydroquinoline intermediates [3]. These intermediates can be elaborated into Galipea alkaloids (angustureine, galipeine, cuspareine) and related 2-alkyl-substituted tetrahydroquinoline natural products. The hydrochloride salt form provides handling convenience for multi-step synthetic sequences requiring aqueous workup conditions.

Aqueous-Compatible Formulation for In Vitro Pharmacological Profiling

The hydrochloride salt formulation of 6-(benzyloxy)-1,2,3,4-tetrahydroquinoline (CAS 2229287-35-6) offers enhanced aqueous solubility compared to the free base , making it the preferred form for preparing compound stock solutions in biological assay buffers. This is particularly relevant for dose-response studies, cellular uptake experiments, and in vitro metabolism assays where DMSO concentrations must be minimized to avoid solvent-dependent artifacts. Researchers should explicitly specify the hydrochloride salt (CAS 2229287-35-6) rather than the free base (CAS 75893-80-0) when procuring for biological applications.

Quote Request

Request a Quote for 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.